Cas no 25833-32-3 (3,4-Dichloronaphthalen-1-amine)

3,4-Dichloronaphthalen-1-amine is a chlorinated naphthylamine derivative with applications in organic synthesis and agrochemical research. Its structure, featuring dichloro substitution on the naphthalene ring, enhances reactivity in electrophilic aromatic substitution and coupling reactions. This compound serves as a versatile intermediate in the synthesis of dyes, pigments, and specialized polymers. The presence of both amine and chloro functional groups allows for selective modifications, making it valuable in developing bioactive compounds. High purity grades ensure consistent performance in research and industrial processes. Proper handling is required due to potential toxicity, and storage should be in a cool, dry environment to maintain stability.
3,4-Dichloronaphthalen-1-amine structure
25833-32-3 structure
商品名:3,4-Dichloronaphthalen-1-amine
CAS番号:25833-32-3
MF:C10H7Cl2N
メガワット:212.075280427933
MDL:MFCD20921472
CID:5687583
PubChem ID:74892037

3,4-Dichloronaphthalen-1-amine 化学的及び物理的性質

名前と識別子

    • 3,4-Dichloronaphthalen-1-amine
    • 25833-32-3
    • MDL: MFCD20921472
    • インチ: 1S/C10H7Cl2N/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2
    • InChIKey: CBOUQQWXTCAXJB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC(=C2C=CC=CC2=1)N)Cl

計算された属性

  • せいみつぶんしりょう: 210.9955546g/mol
  • どういたいしつりょう: 210.9955546g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 26Ų

3,4-Dichloronaphthalen-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D437613-10mg
3,4-Dichloronaphthalen-1-amine
25833-32-3
10mg
$ 50.00 2022-06-05
TRC
D437613-100mg
3,4-Dichloronaphthalen-1-amine
25833-32-3
100mg
$ 295.00 2022-06-05
TRC
D437613-50mg
3,4-Dichloronaphthalen-1-amine
25833-32-3
50mg
$ 210.00 2022-06-05
Parkway Scientific
DL-202-3g
3,4-Dichloronaphthalen-1-amine
25833-32-3 > 95%
3g
$1250 2023-04-12
Parkway Scientific
DL-202-1g
3,4-Dichloronaphthalen-1-amine
25833-32-3 > 95%
1g
$495 2023-04-12
Parkway Scientific
DL-202-1g
3,4-Dichloronaphthalen-1-amine
25833-32-3 > 95%
1g
$495 2023-09-21
Parkway Scientific
DL-202-3g
3,4-Dichloronaphthalen-1-amine
25833-32-3 > 95%
3g
$1250 2023-09-21

3,4-Dichloronaphthalen-1-amine 関連文献

3,4-Dichloronaphthalen-1-amineに関する追加情報

Introduction to 3,4-Dichloronaphthalen-1-amine (CAS No. 25833-32-3)

3,4-Dichloronaphthalen-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 25833-32-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of naphthalene derivatives, characterized by its two chlorine substituents at the 3rd and 4th positions, along with an amine functional group at the 1st position. The structural configuration of this molecule imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical applications.

The 3,4-Dichloronaphthalen-1-amine structure is a result of strategic chlorination and amination processes, which are well-documented in synthetic organic chemistry literature. The presence of both chlorine atoms enhances its utility as a precursor in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks found in numerous bioactive compounds. The amine group further facilitates further derivatization, allowing chemists to introduce additional functionalities or linkages essential for drug design.

In recent years, the pharmaceutical industry has shown increasing interest in naphthalene derivatives due to their diverse biological activities. Researchers have been exploring the potential of 3,4-Dichloronaphthalen-1-amine as a scaffold for developing novel therapeutic agents. Its aromatic system provides a stable backbone that can be modified to target specific biological pathways. For instance, studies have indicated that certain naphthalene-based amine derivatives exhibit antimicrobial and anti-inflammatory properties, prompting further investigation into their mechanisms of action.

The synthesis of 3,4-Dichloronaphthalen-1-amine typically involves multi-step processes starting from commercially available naphthalene precursors. Advanced catalytic methods have been employed to achieve high selectivity and yield during chlorination and amination steps. These advancements not only improve efficiency but also reduce environmental impact by minimizing waste generation. The growing emphasis on green chemistry has driven innovation in synthetic methodologies, ensuring that processes align with sustainable practices.

One notable application of 3,4-Dichloronaphthalen-1-amine is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By incorporating the 3,4-Dichloronaphthalen-1-amine moiety into kinase inhibitors, researchers aim to modulate these pathways effectively. Recent studies have highlighted its potential in designing small-molecule inhibitors that exhibit high selectivity and potency against specific kinases, offering promising leads for drug development.

The role of computational chemistry has also been instrumental in understanding the reactivity and binding properties of 3,4-Dichloronaphthalen-1-amine derivatives. Molecular modeling techniques allow researchers to predict how these compounds interact with biological targets at the atomic level. This approach accelerates the discovery process by enabling virtual screening of thousands of potential candidates before experimental validation. Such integrative strategies between experimental synthesis and computational analysis are becoming standard practice in modern drug discovery pipelines.

In addition to pharmaceutical applications, 3,4-Dichloronaphthalen-1-amine finds utility in agrochemical research. Its structural features make it a viable precursor for synthesizing herbicides and pesticides that target specific enzymatic pathways in plants or pests. By modifying its chemical structure, chemists can fine-tune its biological activity to achieve desired effects while minimizing off-target impacts. This aligns with the industry's shift toward environmentally friendly solutions that maintain efficacy without compromising safety.

The chemical properties of 3,4-Dichloronaphthalen-1-amine, such as its solubility profile and thermal stability, also influence its formulation as an active ingredient in various products. Solubility determines how well it dissolves in solvents used during manufacturing processes or biological fluids post-administration. Thermal stability ensures that it remains intact under storage or processing conditions without degradation. These factors are critical considerations when developing formulations for pharmaceuticals or agrochemicals.

Quality control and analytical methods play a pivotal role in ensuring the purity and consistency of 3,4-Dichloronaphthalen-1-amine batches used across different applications. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify its identity and quantify impurities accurately. These rigorous analytical standards guarantee that end products meet regulatory requirements set forth by agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

The future prospects for 3,4-Dichloronaphthalen-1-amine are promising as research continues to uncover new synthetic routes and applications. Innovations in synthetic methodologies may lead to more efficient production processes with reduced environmental footprints. Furthermore, expanding knowledge about its biological activities could unlock novel therapeutic uses beyond current applications. Collaborative efforts between academia and industry will be essential to translate these findings into tangible benefits for society.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd